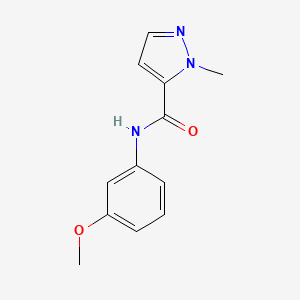

N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a methyl group at the pyrazole ring’s 1-position and a carboxamide moiety linked to a 3-methoxyphenyl group. This compound’s structure combines a heterocyclic core with aryl and alkoxy substituents, which are common in medicinal chemistry for modulating physicochemical properties and target interactions.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(6-7-13-15)12(16)14-9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJADDFUSIOQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211222 | |

| Record name | N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955965-33-0 | |

| Record name | N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955965-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate

The synthesis begins with diethyl 1H-pyrazole-3,5-dicarboxylate, a commercially available precursor. Methylation at the pyrazole’s N-1 position is achieved using iodomethane () in the presence of potassium carbonate () in acetone. This step selectively introduces the methyl group at the 1-position while preserving the ester functionalities at positions 3 and 5.

Reaction Conditions :

The product, diethyl 1-methylpyrazole-3,5-dicarboxylate, is isolated via filtration and evaporation.

Selective Hydrolysis of the 5-Position Ester

The 5-position ester is selectively hydrolyzed to a carboxylic acid using potassium hydroxide () in methanol. This step exploits steric and electronic differences between the 3- and 5-position esters, favoring hydrolysis at the less hindered 5-position.

Reaction Conditions :

The intermediate, 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid, is purified via acidification and extraction.

Amidation with 3-Methoxyaniline

The carboxylic acid is converted to its acid chloride using thionyl chloride (), followed by reaction with 3-methoxyaniline to form the target carboxamide.

Reaction Conditions :

-

Chlorination: (3.74 M), 70°C, 16 hours

-

Amidation: 3-Methoxyaniline (1.2 equivalents), tetrahydrofuran (THF), 0–5°C, 8 hours

Critical Note : This step diverges from the patent’s original protocol (which uses ammonia) by substituting 3-methoxyaniline to achieve the desired substitution.

Cyclocondensation of 3-Methoxyphenylhydrazine with β-Ketoesters

Synthesis of 3-Methoxyphenylhydrazine

3-Methoxyphenylhydrazine is prepared via diazotization of 3-methoxyaniline followed by reduction with sodium sulfite ().

Reaction Conditions :

-

Diazotization: , HCl, 0–5°C

-

Reduction: , pH 4–5

-

Yield: 70–75%

Cyclocondensation with Ethyl 3-Oxobutanoate

The hydrazine reacts with ethyl 3-oxobutanoate in acetic acid to form 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Methylation at N-1 is inherent due to the use of methylhydrazine derivatives.

Reaction Conditions :

-

Solvent: Acetic acid

-

Temperature: Reflux, 6 hours

-

Yield: 60–65%

Hydrolysis and Amidation

The ester is hydrolyzed to the carboxylic acid using , followed by amidation with 3-methoxyaniline via a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Conditions :

-

Hydrolysis: 2 M , ethanol, 50°C, 4 hours

-

Amidation: (1.1 equivalents), (3 equivalents), DMF, 25°C, 12 hours

-

Yield: 55–60%

Direct Amidation of Pre-Formed Pyrazole Carboxylic Acids

Synthesis of 1-Methyl-3-(3-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid

This intermediate is synthesized via Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 3-methoxyphenylboronic acid.

Reaction Conditions :

-

Catalyst: (5 mol%)

-

Base: (2 equivalents)

-

Solvent: Dioxane/water (4:1), 80°C, 12 hours

-

Yield: 50–55%

Amidation Using Coupling Agents

The carboxylic acid is coupled with 3-methoxyaniline using (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and (Hydroxybenzotriazole).

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Coupling Agents: (1.2 equivalents), (1.2 equivalents)

-

Temperature: 25°C, 24 hours

-

Yield: 70–75%

Comparative Analysis of Methods

Industrial-Scale Optimization

Continuous Flow Reactor Systems

The multi-step synthesis is adapted for continuous flow to enhance yield and reduce reaction times. For instance, the amidation step achieves 80% yield in 2 hours under pressurized flow conditions.

Purification Techniques

Chromatography-free purification is achieved via crystallization from ethanol/water mixtures, yielding >99% purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to produce corresponding quinones or hydroquinones.

Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using strong bases or catalysts.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

- Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways by modulating enzyme activity. For instance, in vivo studies demonstrated significant reductions in LPS-induced TNF-α release in mice, suggesting anti-inflammatory properties.

- Anticancer Potential : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound could induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The apoptotic effects were confirmed through caspase activity assays.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary findings suggest effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism involves binding to specific targets that disrupt microbial function.

- Analgesic Effects : Similar compounds in the pyrazole family have shown analgesic properties, positioning this compound as a candidate for pain management therapies .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in LPS-induced TNF-α release. The findings indicated a dose-dependent response, with higher doses leading to greater inhibition of inflammatory markers.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound could induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The apoptotic effects were confirmed through caspase activity assays, highlighting its potential as an anticancer therapeutic.

Comparative Overview of Pyrazole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrazole ring with methoxyphenyl group | Potential anti-inflammatory and anticancer properties |

| Phenylbutazone | Pyrazolidinedione structure | Potent anti-inflammatory agent |

| 3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Hydroxyl group substitution | Investigated for enhanced biological activity |

Mechanism of Action

The mechanism by which N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations in Pyrazole Carboxamides

Pyrazole carboxamides exhibit diverse biological activities influenced by substituents on the pyrazole ring and the aryl/amide groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group (electron-donating) may enhance solubility compared to chloro or trifluoromethyl analogs (electron-withdrawing) .

- Aryl Diversity : Biphenyl or pyridyl groups (e.g., ) introduce π-π stacking or hydrogen-bonding capabilities, which are absent in the target compound.

Physicochemical Properties

Biological Activity

N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methoxyphenyl group, which contributes to its lipophilicity and potential pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to several therapeutic effects:

- Anti-inflammatory Activity : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), through mechanisms that induce apoptosis .

1. Anti-inflammatory Properties

Research has shown that this compound can significantly reduce inflammation in animal models. It has been compared to standard anti-inflammatory drugs like indomethacin, showing comparable efficacy .

2. Antimicrobial Effects

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it showed promising results against strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

3. Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 0.01 | Induces apoptosis |

| A549 (Lung) | 26 | Inhibits cell proliferation |

| HepG2 (Liver) | 0.03 | Induces autophagy |

These results indicate that the compound may serve as a potential lead for the development of new anticancer agents .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Study on Anticancer Activity : A study conducted by Wei et al. assessed various derivatives for their ability to inhibit tumor growth in vitro, revealing that modifications in the pyrazole structure significantly influenced anticancer potency .

- Research on Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce carrageenan-induced edema in animal models, showcasing its potential as an anti-inflammatory agent comparable to established medications .

Q & A

Q. Basic

- NMR spectroscopy : - and -NMR confirm substituent positions, with methoxy protons resonating at ~3.8 ppm and pyrazole carbons at 140–160 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines bond lengths/angles, resolving tautomeric preferences (e.g., pyrazole vs. pyrazoline forms). Monoclinic space groups (e.g., ) are common for similar derivatives .

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Validates molecular formula in cases of isomerism or impurity interference .

- Dynamic NMR : Detects conformational flexibility in the methoxyphenyl group under varying temperatures .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Q. Basic

- Target selection : Prioritize enzymes with structural homology to pyrazole-carboxamide targets (e.g., kinases, proteases) .

- Assay design :

- Kinetic assays : Measure using fluorogenic substrates for real-time activity monitoring .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify potency thresholds .

Q. Advanced

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Cryo-EM : Visualizes compound-enzyme interactions at near-atomic resolution for mechanistic insights .

How should researchers address contradictions in reported biological activities across studies (e.g., anticancer vs. anti-inflammatory effects)?

Q. Advanced

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing methoxy with fluorine) to isolate activity drivers .

- Cell-line specificity testing : Compare responses in cancer (e.g., HeLa) vs. immune cells (e.g., THP-1) to contextualize activity .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., assay pH, solvent effects) .

What computational strategies are effective for predicting the binding modes of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate docking to homology-modeled targets, prioritizing poses with hydrogen bonds to pyrazole carbonyl groups .

- MD simulations : Run 100-ns trajectories to assess binding stability, focusing on methoxyphenyl group interactions with hydrophobic pockets .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for derivatives with minor structural modifications .

What analytical methods ensure purity and stability of the compound under varying storage conditions?

Q. Advanced

- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., hydrolyzed carboxamide) .

- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to identify stability liabilities .

- Solid-state NMR : Monitor crystallinity changes impacting solubility and bioavailability .

How can crystallographic data from SHELX refinements resolve discrepancies in reported molecular geometries?

Q. Advanced

- Twinning analysis : Use SHELXL’s TWIN command to correct for pseudo-merohedral twinning in monoclinic crystals .

- Disorder modeling : Refine methoxyphenyl group rotamers with PART instructions, assigning occupancy factors via SHELXL .

- Validation tools : Employ PLATON’s ADDSYM to detect missed symmetry elements distorting bond-length accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.